N,N-Dimethyl-2-phenyl-2H-isoindol-1-amine
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Overview
Description
N,N-Dimethyl-2-phenyl-2H-isoindol-1-amine is a chemical compound with the molecular formula C₁₆H₁₆N₂ It is a member of the isoindole family, which is known for its diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-phenyl-2H-isoindol-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N,N-dimethylbenzylamine with phthalic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-phenyl-2H-isoindol-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted isoindole derivatives.
Scientific Research Applications
N,N-Dimethyl-2-phenyl-2H-isoindol-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-phenyl-2H-isoindol-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-2-phenylindole: Similar structure but lacks the isoindole ring.
N,N-Dimethyl-2-phenyl-1H-indole-3-amine: Another related compound with different substitution patterns.
Uniqueness
N,N-Dimethyl-2-phenyl-2H-isoindol-1-amine is unique due to its specific isoindole structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
32933-49-6 |
---|---|
Molecular Formula |
C16H16N2 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
N,N-dimethyl-2-phenylisoindol-1-amine |
InChI |
InChI=1S/C16H16N2/c1-17(2)16-15-11-7-6-8-13(15)12-18(16)14-9-4-3-5-10-14/h3-12H,1-2H3 |
InChI Key |
KBNZTMMWWZFPCO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C2C=CC=CC2=CN1C3=CC=CC=C3 |
Origin of Product |
United States |
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